molecular formula C9H8N2O2 B145387 Methyl Imidazo[1,2-a]pyridine-8-carboxylate CAS No. 133427-07-3

Methyl Imidazo[1,2-a]pyridine-8-carboxylate

Cat. No. B145387
M. Wt: 176.17 g/mol
InChI Key: UJLRMEAGEVCFNJ-UHFFFAOYSA-N
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Description

Methyl imidazo[1,2-a]pyridine-8-carboxylate derivatives are a class of compounds that have garnered interest in various fields of chemistry and pharmacology due to their potential biological activities. These compounds are structurally characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused heterocyclic system combining imidazole and pyridine rings. This core structure is often found in natural products and pharmaceuticals, indicating its significance in medicinal chemistry .

Synthesis Analysis

The synthesis of methyl imidazo[1,2-a]pyridine derivatives has been approached through various methods. One notable method involves a one-step condensation of substituted 2-aminopyridine and methyl chloroacetylcarbamate, which has been used to produce compounds with anthelmintic properties . Another approach is the copper-catalyzed selective cross-coupling of imidazo[1,2-a]pyridines with methyl hetarenes, which allows for the synthesis of C-3 carbonyl imidazo[1,2-a]pyridine derivatives . Additionally, the use of bis(acetyloxy)(phenyl)-λ³-iodane-mediated oxidative coupling of 2-aminopyridines with β-keto esters and 1,3-diones has been reported to yield imidazo[1,2-a]pyridine-3-carboxylates and 3-acylimidazo[1,2-a]pyridines .

Molecular Structure Analysis

The molecular structure of methyl imidazo[1,2-a]pyridine-8-carboxylate is characterized by the imidazo[1,2-a]pyridine scaffold. This structure is versatile and allows for various functionalizations, which can significantly alter the compound's biological activity and physical properties. The presence of the carboxylate group at the 8-position is a common feature in this class of compounds, which can be further modified to yield a wide range of derivatives .

Chemical Reactions Analysis

Methyl imidazo[1,2-a]pyridine-8-carboxylate and its derivatives participate in a variety of chemical reactions. For instance, the solid-phase synthesis of imidazo[1,2-a]pyridine-8-carboxamides involves the treatment of the amino group of polymer-bound 2-aminonicotinate with different alpha-haloketones, followed by halogenation and cleavage from the solid-support . Moreover, the multicomponent reactions of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates have been used to produce fully substituted furans, showcasing the reactivity of the imidazo[1,2-a]pyridine moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl imidazo[1,2-a]pyridine-8-carboxylate derivatives are influenced by their molecular structure. The presence of the imidazo[1,2-a]pyridine core contributes to the compound's stability and reactivity. The electronic properties of the fused rings can affect the acidity and basicity of the molecule, as well as its solubility and crystallinity. The introduction of various substituents can further modify these properties, making these compounds suitable for a range of applications in medicinal chemistry and materials science .

Scientific Research Applications

Synthesis and Chemical Properties

  • Water-Mediated Synthesis : A study demonstrated aqueous syntheses of methylimidazo[1,2-a]pyridines without any deliberate addition of catalyst. This work also reported on the synthesis of imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline under similar conditions. The use of acetonitrile as a solvent and Ag-catalysis enabled intramolecular aminooxygenation to produce imidazo[1,2-a]pyridine-3-carbaldehydes (Darapaneni Chandra Mohan et al., 2013).

  • Carbonylation Approach : An efficient copper-catalyzed selective cross coupling of imidazo[1,2-a]pyridines with methyl hetarenes was reported. This transformation opens a new route to synthesize the C-3 carbonyl imidazo[1,2-a]pyridine derivative, commonly seen in natural products and pharmaceuticals (Sai Lei et al., 2016).

Applications in Pharmaceutical Research

  • Antimycobacterial Properties : Research identified imidazo[1,2-a]pyridine-8-carboxamides as novel antimycobacterial leads, generated through whole-cell screening against Mycobacterium tuberculosis. The study focused on the synthesis and structure-activity relationship of these inhibitors, optimizing their physicochemical properties (Sreekanth A. Ramachandran et al., 2013).

Structural Studies and Derivatives

  • Crystal Correlation and Anticholinesterase Potential : A study on imidazo[1,2-a]pyridine-based compounds, important for treating heart and circulatory failures, synthesized a series of derivatives. The structural occupancy and inhibitory effects against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) were analyzed, revealing potential inhibitors (Huey Chong Kwong et al., 2019).

Synthesis and Characterization

  • Novel Synthesis Methods : Innovative synthesis methods for imidazo[1,2-a]pyridines were developed. For instance, a novel one-pot synthesis of imidazo[1,5-a]pyridines from a carboxylic acid and 2-methylaminopyridines was reported, enabling the introduction of various substituents (J. Crawforth et al., 2009).

Future Directions

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies . This has led to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

properties

IUPAC Name

methyl imidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-5-11-6-4-10-8(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLRMEAGEVCFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568168
Record name Methyl imidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl Imidazo[1,2-a]pyridine-8-carboxylate

CAS RN

133427-07-3
Record name Methyl imidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl imidazo[1,2-a]pyridine-8-carboxylate
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Synthesis routes and methods I

Procedure details

A mixture of methyl 2-aminonicotinate (WO 89/01488 pg33, prep 17) (1 g, 6.56 mmol), and chloroacetaldehyde (1.05 mL, 6.56 mmol) in ethanol (5 mL) was heated under reflux for 18 hours. The cooled mixture was diluted with water (10 mL), 0.88 ammonia (1 mL) added and the solution concentrated in vacuo. The residue was dissolved in methanol and the dark solution treated with charcoal, the mixture filtered and the filtrate concentrated in vacuo. The residue was purified by column chromatography on silica gel using dichloromethane:methanol:0.88 ammonia (97:2.5:0.5) as eluant, and the product triturated with ether, to afford the title compound, 768 mg.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of imidazo[1,2-a]pyridine-8-carboxylic acid (3.8 g, 23 mmol) in methanol (100 mL) is added thionylchloride (8.36 g, 70.3 mmol) and the mixture is warmed at reflux. After 8 hours, the reaction mixture is cooled to room temperature and quenched with saturated aqueous NaHCO3, and extracted with EtOAc (3×250 mL). The combined organic layers are washed with water, brine, dried over Na2SO4 and concentrated. The crude material is purified by silica gel chromatography eluting with 3% MeOH in CH2Cl2 to afford imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester. Mp: 71-73° C.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
8.36 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of methyl 2-amino-pyridine-3-carboxylate (5 g, 35 mmol, 1.0 eq) in ethanol (250 mL) was added NaHCO3 (5.08 g) and chloroacetaldehyde in water (35 mL of 45% in water, 148 mmol, 4.5 eq). The reaction mixture was heated at reflux for 18 h. Solvent was removed and the residue was basified with Na2CO3 and then extracted with DCM. Organic layers were combined and evaporated to give a residue, which was purified by column to give the titled compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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